molecular formula C20H19NO5S2 B11415374 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide

Katalognummer: B11415374
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: LGGVSTMPGFGOHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is a chromene-based derivative featuring a 2-oxo-2H-chromene-3-carboxamide core. Key structural elements include:

  • A chromene ring system (benzopyran), known for its role in bioactive molecules targeting cancer-related proteins like EGFR and NF-κB .
  • A 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing moiety that enhances solubility and metabolic stability.

Eigenschaften

Molekularformel

C20H19NO5S2

Molekulargewicht

417.5 g/mol

IUPAC-Name

N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H19NO5S2/c1-13-6-8-27-18(13)11-21(15-7-9-28(24,25)12-15)19(22)16-10-14-4-2-3-5-17(14)26-20(16)23/h2-6,8,10,15H,7,9,11-12H2,1H3

InChI-Schlüssel

LGGVSTMPGFGOHS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC4=CC=CC=C4OC3=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-oxo-2H-chromen-3-carboxamid umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Chromen-Kerns. Dies kann durch Kondensation von Salicylaldehyd mit einem geeigneten β-Ketoester unter sauren Bedingungen erreicht werden, um den Chromenring zu bilden. Die Thiophenringe werden dann über eine Reihe von Substitutionsreaktionen eingeführt, gefolgt von der Bildung der Carboxamid-Verknüpfung durch eine Amidkupplungsreaktion unter Verwendung von Reagenzien wie EDCI oder DCC.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs umfassen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren für bestimmte Schritte sowie die Entwicklung effizienterer Katalysatoren und Reaktionsbedingungen zur Rationalisierung des Prozesses umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-oxo-2H-chromen-3-carboxamid kann eine Vielzahl von chemischen Reaktionen eingehen, darunter:

    Oxidation: Die Thiophenringe können oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

    Reduktion: Die Carbonylgruppe im Chromen-Kern kann reduziert werden, um Alkohole zu bilden.

    Substitution: Die Thiophenringe können elektrophile Substitutionsreaktionen eingehen, um verschiedene Substituenten einzuführen.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie m-Chlorperbenzoesäure (m-CPBA) oder Wasserstoffperoxid (H₂O₂) können verwendet werden.

    Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden üblicherweise verwendet.

    Substitution: Elektrophile Reagenzien wie Brom (Br₂) oder Chlormethylmethylether (MOMCl) können unter sauren oder basischen Bedingungen verwendet werden.

Hauptprodukte

    Oxidation: Bildung von Sulfoxiden oder Sulfonen.

    Reduktion: Bildung von Alkoholen.

    Substitution: Einführung verschiedener funktioneller Gruppen in die Thiophenringe.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-oxo-2H-chromen-3-carboxamid ist nicht vollständig geklärt, aber es wird angenommen, dass er Interaktionen mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren beinhaltet. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und deren Aktivität zu modulieren, was möglicherweise zu therapeutischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Pharmacological Comparison of Chromene Derivatives

Compound Name Core Structure Key Substituents IC₅₀ (μM) Reference
Target Compound Chromene-3-carboxamide 1,1-Dioxidotetrahydrothiophen-3-yl, 3-methylthiophen-2-ylmethyl N/A -
1,2,3-Triazole-chromene (Compound 3) Chromene-3-carboxamide Triazole, fluorophenyl 0.28–6.30
N-(4-Sulfamoylphenyl)-chromene (12) Chromene-3-carboxamide 4-Sulfamoylphenyl N/A
N-(2-Fluorobenzyl)-chromene () Chromene-3-carboxamide 1,1-Dioxidotetrahydrothiophen-3-yl, 2-fluorobenzyl N/A

Biologische Aktivität

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydrothiophene moiety, a chromene core, and various functional groups that may contribute to its biological activity. The molecular formula is C18H20N2O4SC_{18}H_{20}N_2O_4S, and its molecular weight is approximately 364.49 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds with similar structures have been reported to exhibit significant antimicrobial properties. For instance, derivatives containing the chromene scaffold have demonstrated efficacy against various Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin and streptomycin .
  • Anticancer Potential : The chromene structure is known for its anticancer properties. Studies have shown that related compounds can induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest . This mechanism is particularly relevant for compounds designed to target tumor vasculature.
  • Anti-inflammatory Effects : Some derivatives of chromenes have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are critical in inflammatory processes .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease processes, including non-nucleoside inhibitors of viral polymerases .

Antimicrobial Studies

Recent studies have focused on the antimicrobial properties of related compounds. For example:

CompoundMIC (μM)Bacteria Tested
Compound 5d37.9 - 113.8S. aureus, L. monocytogenes
Compound 5g50 - 120E. coli, P. aeruginosa
Compound 5k45 - 110MRSA

These findings indicate that the compound's structural features may enhance its ability to combat resistant bacterial strains .

Anticancer Activity

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines through caspase activation and DNA fragmentation. Notably, it has been effective against various cancer types, showcasing a potential for development as an anticancer agent .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of a chromene derivative against multiple bacterial strains, reporting a significant reduction in bacterial viability at concentrations lower than those required for conventional antibiotics.
  • Case Study on Cancer Cell Lines : Another investigation assessed the impact of a structurally similar compound on breast cancer cell lines, revealing a dose-dependent increase in apoptosis markers.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for optimizing yield?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the tetrahydrothiophene dioxane and chromene carboxamide precursors. Critical steps include:

  • Coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
  • Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres .
  • Purification via column chromatography (silica gel, gradient elution) to isolate the target compound from by-products . Key reaction conditions: Temperature (60–80°C for coupling), solvent polarity (DMF or THF for solubility), and stoichiometric control of reagents to minimize side reactions .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and substituent positions .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

Q. What preliminary biological screening assays are recommended?

  • In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition studies (e.g., kinase or protease assays) to identify potential targets .
  • Antimicrobial disk diffusion tests for broad-spectrum activity screening .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines, culture conditions, or compound purity (validate via HPLC ≥95% purity) .
  • Mechanistic promiscuity : Use target-specific assays (e.g., CRISPR-Cas9 knockouts) to confirm on-target effects .
  • Metabolic stability : Compare results from in vitro (cell-based) and in vivo (murine models) studies to assess bioavailability .

Q. What computational methods predict binding affinity with target enzymes?

  • Molecular docking simulations (AutoDock Vina, Schrödinger Suite) to model interactions with active sites .
  • Molecular dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability over time .
  • QSAR modeling to correlate structural features (e.g., logP, H-bond donors) with activity .

Q. How can solubility and bioavailability be enhanced without compromising activity?

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., ester moieties) to improve membrane permeability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
  • Co-crystallization : Modify crystal packing with co-formers (e.g., succinic acid) to enhance aqueous solubility .

Data Analysis and Optimization

Q. What statistical approaches are suitable for optimizing synthetic protocols?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between temperature, solvent, and catalyst load .
  • Principal Component Analysis (PCA) : Identify critical variables affecting yield or purity from high-throughput screening data .

Q. How can regioselectivity challenges in multi-step syntheses be addressed?

  • Protecting group strategies : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) during coupling steps .
  • Lewis acid catalysis : Employ BF₃·Et₂O or ZnCl₂ to direct electrophilic substitution in heterocyclic systems .

Biological Mechanism Elucidation

Q. What techniques validate hypothesized mechanisms of action?

  • Surface plasmon resonance (SPR) to measure real-time binding kinetics with purified targets .
  • Western blotting to assess downstream pathway modulation (e.g., phosphorylation status of kinases) .
  • Isothermal titration calorimetry (ITC) for thermodynamic profiling of ligand-receptor interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.